molecular formula C9H8IN3O2 B13085223 Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

Cat. No.: B13085223
M. Wt: 317.08 g/mol
InChI Key: JIYHYCJHJADTKQ-UHFFFAOYSA-N
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Description

Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes an iodine atom at the 3-position and an ethyl ester group at the 2-position of the imidazo[1,2-a]pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatility in chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by iodination. The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents like toluene or ethyl acetate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 3-position .

Mechanism of Action

The mechanism of action of ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The iodine atom and the imidazo[1,2-a]pyrimidine core play crucial roles in its binding affinity and reactivity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H8IN3O2

Molecular Weight

317.08 g/mol

IUPAC Name

ethyl 3-iodoimidazo[1,2-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C9H8IN3O2/c1-2-15-8(14)6-7(10)13-5-3-4-11-9(13)12-6/h3-5H,2H2,1H3

InChI Key

JIYHYCJHJADTKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=NC2=N1)I

Origin of Product

United States

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